molecular formula C9H9N3 B1297269 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole CAS No. 24134-26-7

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Cat. No. B1297269
CAS RN: 24134-26-7
M. Wt: 159.19 g/mol
InChI Key: DSOYHAWYIJNVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” is a chemical compound with the CAS Number: 24134-26-7 . It has a molecular weight of 159.19 and its IUPAC name is 2,9-dihydro-3H-imidazo[1,2-a]benzimidazole . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

Imidazole, the core structure of “2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole”, was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazole derivatives have focused on regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has been known to show both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric compound, showing both acidic and basic properties .

Scientific Research Applications

Field

Pharmaceutical Chemistry

Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Methods of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

PqsR Inhibitors for Pseudomonas aeruginosa Infections

Field

Microbiology

Application

1H-Benzo[d]imidazole based PqsR inhibitors are used as adjuvant therapy for Pseudomonas aeruginosa infections .

Methods of Application

The compound 2-(4- (3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) was discovered as a potent PqsR antagonist .

Results

Compound 6f inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations. Moreover, 6f showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

Antitumor Potential

Field

Pharmaceutical Chemistry

Application

Imidazole derivatives have shown potential as antitumor agents .

Methods of Application

Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .

Results

These compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Functional Materials

Field

Material Science

Application

Imidazoles are utilized in the development of functional materials .

Methods of Application

The synthesis of imidazoles is a key step in the development of these materials .

Results

These materials have found applications in various fields, including dyes for solar cells and other optical applications .

Antifungal Potential

Field

Pharmaceutical Chemistry

Application

Imidazole derivatives have shown potential as antifungal agents .

Methods of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Bioimaging Applications

Field

Biomedical Imaging

Application

Fusion of an additional benzene ring into the benzo [4,5]imidazo [1,2- a ]pyrrolo [2,1- c ]pyrazine scaffold resulted in a remarkable increase in the intensity of blue fluorescence from the solution along with good cell permeability and negligible phototoxicity, indicating the potential for bioimaging applications .

Methods of Application

The compound was synthesized and used in a solution for bioimaging .

Results

The compound showed good cell permeability and negligible phototoxicity, making it a potential candidate for bioimaging applications .

Safety And Hazards

The safety information available indicates that “2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” has the signal word “Warning” and hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . Given their broad range of chemical and biological properties, there is a great interest in the development of novel drugs that contain the imidazole ring . Future research may focus on expanding the synthetic routes for imidazole and its derived products, as well as exploring their potential applications in various fields .

properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOYHAWYIJNVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419891
Record name 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

CAS RN

24134-26-7
Record name 2,9-Dihydro-3H-imidazo[1,2-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24134-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Reactant of Route 2
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Reactant of Route 3
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Reactant of Route 4
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Reactant of Route 5
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Reactant of Route 6
2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Citations

For This Compound
1
Citations
PB De, S Pradhan, T Punniyamurthy - The Journal of Organic …, 2017 - ACS Publications
A copper-catalyzed cross-coupling of 2-alkyl-/2-arylaziridines with benzimidazoles is reported. The reactions involve a regiospecific ring opening of aziridines with benzimidazoles to …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.